![molecular formula C11H11NO3S B14307587 2-Thiazolidinecarboxylic acid, 3-benzoyl- CAS No. 114199-22-3](/img/structure/B14307587.png)
2-Thiazolidinecarboxylic acid, 3-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinecarboxylic acid, 3-benzoyl- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzoyl group at the third position enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxylic acid, 3-benzoyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and efficiency in producing high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinecarboxylic acid, 3-benzoyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic conditions, heat.
Reduction: NaBH4, LiAlH4, solvents like ethanol or ether.
Substitution: NBS, solvents like carbon tetrachloride (CCl4), radical initiators.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinecarboxylic acid, 3-benzoyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Thiazolidinecarboxylic acid, 3-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Thiazolidinecarboxylic acid, 3-benzoyl- can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential neuroprotective effects.
Thiazolidine-2-carboxylic acid: Used as a building block in the synthesis of β-lactam antibiotics.
The uniqueness of 2-Thiazolidinecarboxylic acid, 3-benzoyl- lies in its benzoyl group, which enhances its reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
114199-22-3 |
---|---|
Molekularformel |
C11H11NO3S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
3-benzoyl-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3S/c13-9(8-4-2-1-3-5-8)12-6-7-16-10(12)11(14)15/h1-5,10H,6-7H2,(H,14,15) |
InChI-Schlüssel |
MJTVVARFPCSOGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(N1C(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.